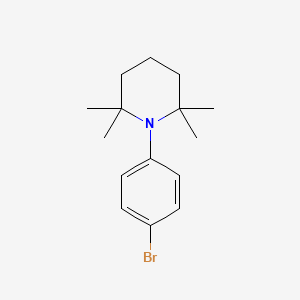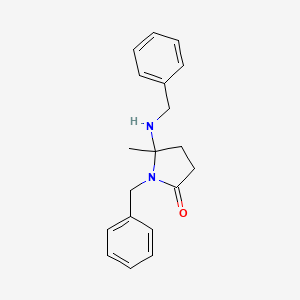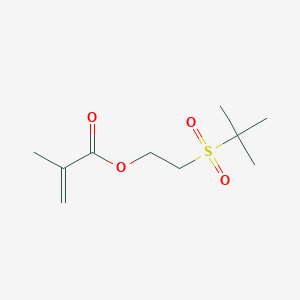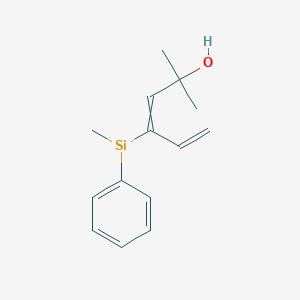
CID 78067062
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78067062 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78067062 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of chemical reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The initial reaction products are then transformed into intermediates through processes such as oxidation, reduction, or substitution.
Final Synthesis: The intermediates are further reacted to form the final compound, this compound. This step may involve purification techniques to ensure the compound’s purity.
Industrial production methods for this compound are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often utilize advanced technologies and equipment to maintain consistent quality and yield.
Chemical Reactions Analysis
CID 78067062 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
CID 78067062 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: this compound is utilized in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 78067062 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
CID 78067062 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in pain relief and anti-inflammatory treatments.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Compared to these compounds, this compound may exhibit distinct chemical properties and biological activities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H19OSi |
|---|---|
Molecular Weight |
231.38 g/mol |
InChI |
InChI=1S/C14H19OSi/c1-5-12(11-14(2,3)15)16(4)13-9-7-6-8-10-13/h5-11,15H,1H2,2-4H3 |
InChI Key |
UHPCZYKWVLVTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C(C=C)[Si](C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


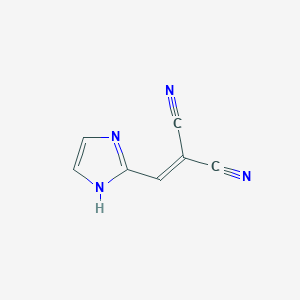
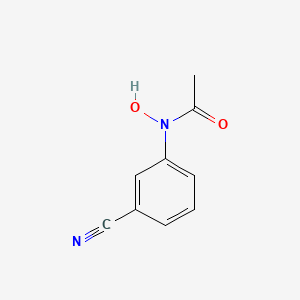
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
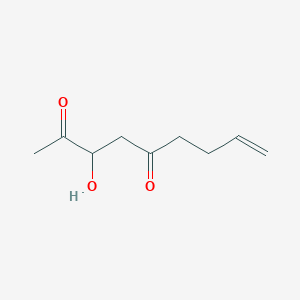
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
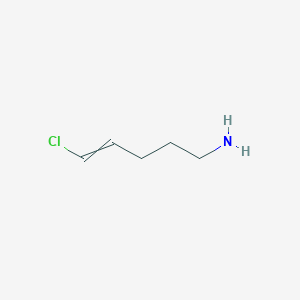
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
